Cyclopenta-2,4-dien-1-yltrimethylplatinum

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

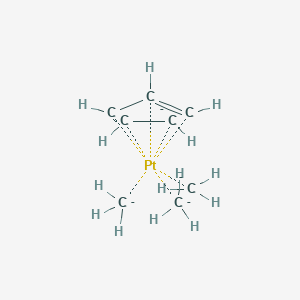

Cyclopenta-2,4-dien-1-yltrimethylplatinum is an organometallic compound with the molecular formula C8H14Pt It is known for its unique structure, which includes a cyclopentadienyl ring bonded to a platinum atom, along with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopenta-2,4-dien-1-yltrimethylplatinum can be synthesized through several methods. One common approach involves the reaction of cyclopentadienyl sodium with trimethylplatinum chloride in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and quality .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-2,4-dien-1-yltrimethylplatinum undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum oxides.

Reduction: It can be reduced to lower oxidation states of platinum.

Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.

Substitution: Reagents such as halogenated compounds or phosphine ligands are employed under inert conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum oxides, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

Cyclopenta-2,4-dien-1-yltrimethylplatinum has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various organic reactions.

Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as an anticancer agent, similar to other platinum-based drugs like cisplatin.

Industry: It is used in the development of materials for electronics and alternative energy applications

Mechanism of Action

The mechanism by which cyclopenta-2,4-dien-1-yltrimethylplatinum exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

Cisplatin: A well-known platinum-based anticancer drug with a different ligand structure.

Carboplatin: Another platinum-based drug with a cyclobutane dicarboxylate ligand.

Oxaliplatin: A platinum compound with a diaminocyclohexane ligand.

Uniqueness

Cyclopenta-2,4-dien-1-yltrimethylplatinum is unique due to its cyclopentadienyl ligand, which imparts different reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specific applications in catalysis and material science .

Biological Activity

Cyclopenta-2,4-dien-1-yltrimethylplatinum (also known as trimethyl(methylcyclopentadienyl)platinum(IV)) is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C8H14Pt

- Molar Mass : 305.27 g/mol

- Melting Point : 104-106 °C

- Appearance : White to off-white powder

- Solubility : Insoluble in water, sensitive to air .

Synthesis

This compound can be synthesized through various organometallic chemistry methods. Its synthesis typically involves the reaction of trimethylplatinum precursors with cyclopentadiene derivatives under controlled conditions to yield the desired cyclopentadienyl complex.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to traditional platinum-based drugs like cisplatin.

- Mechanism of Action :

-

Case Studies :

- In a study involving human cancer cell lines (e.g., HeLa and A549), this compound showed a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .

- Comparative studies revealed that this platinum complex could induce apoptosis more effectively than some existing chemotherapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

- Spectrum of Activity :

- Research Findings :

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Preliminary studies indicate that while it exhibits potent biological activity, careful consideration of dosing is necessary to minimize toxicity to normal cells.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against HeLa and A549 cell lines; mechanism involves DNA interaction and tubulin inhibition. |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria; comparable antifungal activity to Amphotericin B. |

| Safety Profile | Requires further investigation; initial studies suggest manageable toxicity levels. |

Properties

IUPAC Name |

carbanide;cyclopenta-1,3-diene;platinum(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNGEZAUPWGBOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.